![molecular formula C18H19N3O5S B3933045 1-(4-methylbenzoyl)-3-[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine](/img/structure/B3933045.png)
1-(4-methylbenzoyl)-3-[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine
Overview
Description
1-(4-methylbenzoyl)-3-[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been found to possess unique properties that make it suitable for use in different scientific studies. In
Scientific Research Applications
1-(4-methylbenzoyl)-3-[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine has been found to have potential applications in various scientific research fields. One of the most significant applications is in the field of medicinal chemistry. This compound has been found to possess potent anti-cancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzoyl)-3-[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects
Studies have shown that 1-(4-methylbenzoyl)-3-[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine has significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. The compound has also been found to have low toxicity, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-methylbenzoyl)-3-[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine in lab experiments is its low toxicity. This makes it a safe compound to work with and reduces the risk of adverse effects. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for research on 1-(4-methylbenzoyl)-3-[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine. One of the most significant directions is to further explore its potential use in cancer treatment. This could involve studying the compound's mechanism of action in more detail and conducting preclinical trials to determine its efficacy in vivo. Another direction for future research is to investigate the compound's potential use in other areas, such as anti-inflammatory therapy.
Conclusion
In conclusion, 1-(4-methylbenzoyl)-3-[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine is a promising compound that has potential applications in various scientific research fields. Its unique properties make it suitable for use in medicinal chemistry, and it has been found to possess potent anti-cancer and anti-inflammatory properties. Further research is needed to explore its potential use in cancer treatment and other areas.
properties
IUPAC Name |
[3-(4-methyl-3-nitrophenyl)sulfonylimidazolidin-1-yl]-(4-methylphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-13-3-6-15(7-4-13)18(22)19-9-10-20(12-19)27(25,26)16-8-5-14(2)17(11-16)21(23)24/h3-8,11H,9-10,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLMYWWYTYCHNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(C2)S(=O)(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.